N-butyl-9,10-dihydro-9,10-dioxo-2-Anthracenesulfonamide
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Overview
Description
N-butyl-9,10-dihydro-9,10-dioxo-2-Anthracenesulfonamide is a chemical compound known for its unique structure and properties It is characterized by the presence of an anthracene core, which is a polycyclic aromatic hydrocarbon, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-9,10-dihydro-9,10-dioxo-2-Anthracenesulfonamide typically involves the reaction of anthracene derivatives with sulfonamide reagents under controlled conditions. One common method includes the sulfonation of anthracene followed by the introduction of the butyl group through alkylation reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation and alkylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-butyl-9,10-dihydro-9,10-dioxo-2-Anthracenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its reactivity and properties.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The sulfonamide group can participate in substitution reactions, where other functional groups replace the sulfonamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized anthracene compounds.
Scientific Research Applications
N-butyl-9,10-dihydro-9,10-dioxo-2-Anthracenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, leveraging its reactivity and biological activity.
Industry: It finds applications in the development of advanced materials, including dyes, pigments, and polymers, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-butyl-9,10-dihydro-9,10-dioxo-2-Anthracenesulfonamide involves its interaction with molecular targets through its sulfonamide group. This interaction can lead to the inhibition or activation of specific pathways, depending on the context. The compound’s ability to undergo various chemical reactions also contributes to its biological activity, as it can form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
N,N-dibutyl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide: This compound shares a similar anthracene core but differs in the substitution pattern of the sulfonamide group.
N-methyl-9,10-dihydro-9,10-dioxo-2-anthracenesulfonamide: Another related compound with a different alkyl group attached to the sulfonamide moiety.
Uniqueness
N-butyl-9,10-dihydro-9,10-dioxo-2-Anthracenesulfonamide is unique due to its specific butyl substitution, which influences its reactivity and interactions. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new applications in various fields.
Properties
IUPAC Name |
N-butyl-9,10-dioxoanthracene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c1-2-3-10-19-24(22,23)12-8-9-15-16(11-12)18(21)14-7-5-4-6-13(14)17(15)20/h4-9,11,19H,2-3,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLAFIGMHLSEOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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